molecular formula C10H13Cl2N B8591464 8-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride CAS No. 60169-88-2

8-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride

Cat. No. B8591464
Key on ui cas rn: 60169-88-2
M. Wt: 218.12 g/mol
InChI Key: RQAKZAOPXLGSBD-UHFFFAOYSA-N
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Patent
US04011229

Procedure details

The 8-hydroxy product of Example 1 (15 g.) was added portionwise to thionyl chloride (33 g.) at 0° C and the mixture stirred at 0° C for 1 hour and heated at reflux for an additional 2 hours. The solvent was removed in vacuo and the residual oil heated at reflux for 1 hour with ethanol (15 ml.) to remove excess thionyl chloride. The resultant precipitate was recrystallised from ethanolether to give 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride as colourless needles (17.4 g.) m.p. 177° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:11]2[N:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.S(Cl)([Cl:15])=O>>[ClH:15].[Cl:15][CH:2]1[C:11]2[N:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1CCCC=2C=C(C=NC12)C
Name
Quantity
33 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residual oil heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour with ethanol (15 ml.)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to remove excess thionyl chloride
CUSTOM
Type
CUSTOM
Details
The resultant precipitate was recrystallised from ethanolether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClC1CCCC=2C=C(C=NC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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